N-[2-(2-methoxyphenyl)ethyl]-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide
Description
N-[2-(2-Methoxyphenyl)ethyl]-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core substituted at position 6 with a pyridin-3-yl group and at position 3 with a sulfanyl acetamide moiety.
Synthesis Pathway:
The synthesis of such triazolo-pyridazine derivatives typically involves nucleophilic substitution reactions. For example, analogous compounds (e.g., 10a–c in ) are synthesized by reacting a triazolo-pyrimidine precursor with chloroacetanilide derivatives in the presence of anhydrous K₂CO₃ in acetone, yielding products with 68–74% efficiency . Adapting this method, the target compound could be synthesized by substituting the appropriate 2-(2-methoxyphenyl)ethyl chloroacetanilide.
Properties
IUPAC Name |
N-[2-(2-methoxyphenyl)ethyl]-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O2S/c1-29-18-7-3-2-5-15(18)10-12-23-20(28)14-30-21-25-24-19-9-8-17(26-27(19)21)16-6-4-11-22-13-16/h2-9,11,13H,10,12,14H2,1H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URWZOSZOZBPVAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(2-methoxyphenyl)ethyl]-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a multi-ring structure that includes a triazole and pyridazine moiety, known for their diverse biological activities. The presence of a methoxyphenyl group and a sulfanyl linkage suggests potential interactions with various biological targets.
1. Antimicrobial Activity
Research has indicated that compounds with similar structures, particularly those containing triazole and pyridazine rings, exhibit significant antimicrobial properties. For instance:
- Triazoles : Known for their antifungal and antibacterial activities. Studies have shown that derivatives of 1,2,4-triazoles can inhibit the growth of various bacterial strains such as Staphylococcus aureus and Escherichia coli .
- Pyridazine Derivatives : These compounds have been associated with antibacterial effects, possibly through the inhibition of bacterial enzyme systems.
2. Anticancer Potential
The triazole scaffold is recognized for its anticancer properties. Compounds similar to this compound have been studied for their ability to induce apoptosis in cancer cells. The mechanisms may involve:
- Inhibition of Cell Proliferation : Studies have reported that triazole-containing compounds can inhibit tumor cell growth through various pathways including cell cycle arrest .
- Targeting Metabolic Enzymes : Some derivatives have shown the ability to inhibit key metabolic enzymes involved in cancer progression.
3. Anti-inflammatory Effects
The compound's structural components suggest potential anti-inflammatory properties. Similar compounds have been documented to inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation and pain .
Case Studies
Recent studies have focused on synthesizing and evaluating the biological activity of related compounds:
- Synthesis and Testing : A study synthesized various 1,2,4-triazole derivatives and evaluated their antimicrobial and anticancer activities. The results indicated that certain derivatives exhibited potent activity against both bacterial strains and cancer cell lines .
- Mechanistic Studies : Investigations into the mechanisms of action revealed that these compounds could modulate signaling pathways associated with inflammation and cancer progression.
Data Tables
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Modifications and Substituent Effects
The target compound’s structural uniqueness lies in its pyridin-3-yl substituent at position 6 and the 2-(2-methoxyphenyl)ethyl group on the acetamide side chain. These features differentiate it from closely related analogs:
Table 1: Structural Comparison of Key Analogs
Key Observations :
- This may improve binding affinity to biological targets like kinases or receptors .
Physicochemical and Spectroscopic Properties
- NMR Profiling : As demonstrated in , chemical shifts in NMR spectra (e.g., regions A and B) are sensitive to substituent effects. For the target compound, the pyridin-3-yl group would induce distinct shifts in the aromatic region (δ 7.5–9.0 ppm) compared to phenyl analogs .
- Mass Spectrometry : Molecular networking () reveals that fragmentation patterns (e.g., cosine scores) differ significantly between compounds with pyridinyl vs. phenyl substituents due to variations in bond stability and ionization efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
